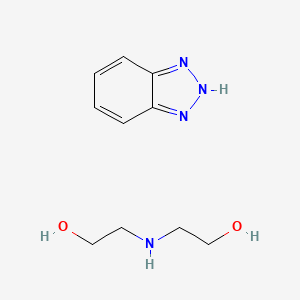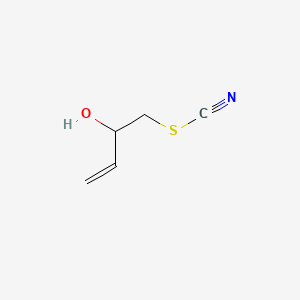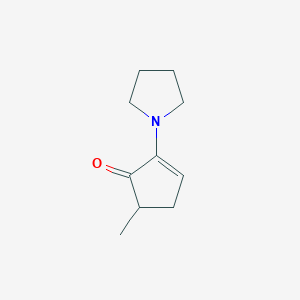
1-(4-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, amino functionality, and nitro substitution on an anthracene backbone. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their vibrant colors and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to introduce the nitro group. This is followed by the hydroxylation of the anthracene ring to form the dihydroxy derivative. The final step involves the amination of the hydroxylated anthracene with 4-chloroaniline under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives.
Scientific Research Applications
1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pigments and dyes due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4,5-dihydroxy-8-nitroanthracene-9,10-dione: Lacks the chlorophenyl group but has similar biological activities.
4-Chloro-1-aminoanthraquinone: Similar structure but lacks the nitro and dihydroxy groups.
Uniqueness
1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is unique due to the combination of its functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the chlorophenyl group enhances its lipophilicity, improving its interaction with biological membranes.
Properties
CAS No. |
16058-60-9 |
|---|---|
Molecular Formula |
C20H11ClN2O6 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
1-(4-chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClN2O6/c21-9-1-3-10(4-2-9)22-11-5-7-13(24)17-15(11)19(26)16-12(23(28)29)6-8-14(25)18(16)20(17)27/h1-8,22,24-25H |
InChI Key |
STMOLKVKXKXEAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)

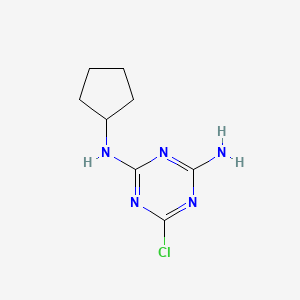
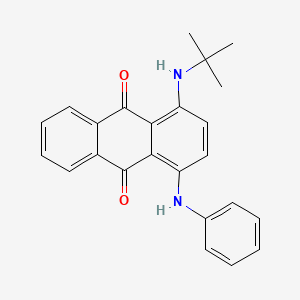
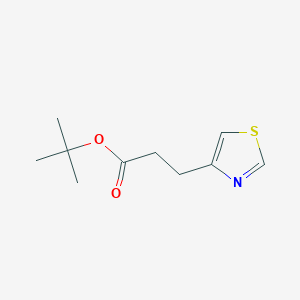
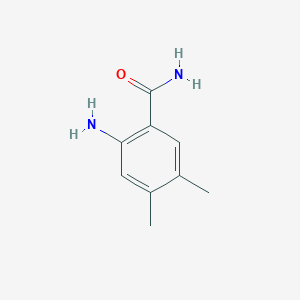
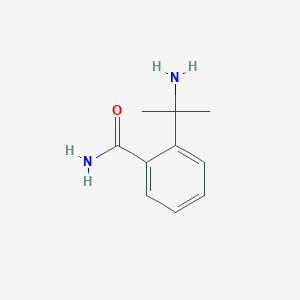

![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
